Product packaging for D-Panose(Cat. No.:)

D-Panose

Cat. No.: B8071600
M. Wt: 504.4 g/mol
InChI Key: OWEGMIWEEQEYGQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure Representation in Academic Contexts

D-Panose is formally known by several systematic and common names in academic literature. Its chemical structure consists of three α-D-glucopyranose units linked by glycosidic bonds. Specifically, it is O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. nih.govlabsolu.ca This nomenclature precisely describes the monosaccharide units involved (D-glucopyranose) and the positions and anomeric configurations of the glycosidic linkages: an alpha linkage between the C-1 of the first glucosyl unit and the C-6 of the second, and an alpha linkage between the C-1 of the second glucosyl unit and the C-4 of the third, which is a D-glucose residue with a free reducing end. nih.govlabsolu.ca

The molecular formula for this compound is C₁₈H₃₂O₁₆, and its molecular weight is approximately 504.44 g/mol . labsolu.cabiosynth.com In academic databases and research contexts, this compound is identified by its Chemical Abstracts Service (CAS) number, 33401-87-5, and its PubChem Compound Identifier (CID), 94448. nih.govnih.govlabsolu.cascitoys.comsigmaaldrich.comscbt.com Various representations, including IUPAC names, InChI strings, InChIKeys, and SMILES notations, are used to define its structure unequivocally in chemical databases and computational studies. nih.govnih.gov

Here is a summary of key chemical identifiers for this compound:

IdentifierValueSource
CAS Number33401-87-5 labsolu.casigmaaldrich.comscbt.com
PubChem CID94448 nih.govnih.govlabsolu.cascitoys.com
Molecular FormulaC₁₈H₃₂O₁₆ nih.govnih.govlabsolu.cabiosynth.com
Molecular Weight504.44 g/mol labsolu.cabiosynth.comscbt.com
IUPAC Name(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal nih.govnih.gov
InChIKeyZCLAHGAZPPEVDX-MQHGYYCBSA-N nih.govnih.govucdavis.edu
SMILESC([C@@H]1C@HO)O nih.govnih.govbiosynth.com

Historical Perspectives in Oligosaccharide Research

The study of oligosaccharides, including this compound, has been integral to understanding the complex world of carbohydrates beyond simple monosaccharides and disaccharides. Oligosaccharides, defined as short chains of monosaccharide units linked by glycosidic bonds, typically range from 3 to 10 residues. sapientia.rotargetanalysis.grsci-hub.se Early research in oligosaccharide chemistry focused on their isolation from natural sources and the elucidation of their structures. sci-hub.se

Panose (B1197878) was identified as a product of the enzymatic hydrolysis of starch by certain amylases, such as Aspergillus niger glucoamylase. nottingham.ac.uk Investigations into the action of these enzymes on starch and other glucans revealed the presence of various oligosaccharides, including panose, maltose (B56501), isomaltose (B16258), nigerose, and kojibiose, highlighting the complexity of enzymatic carbohydrate breakdown and synthesis. nottingham.ac.uk Historical studies, dating back several decades, explored the ability of different enzymes to synthesize or modify oligosaccharides, contributing to the foundational knowledge of glycosidic linkage formation and specificity. nottingham.ac.uktandfonline.com The development of improved chromatographic techniques over time significantly aided in the separation and identification of various oligosaccharides present in complex biological mixtures. sci-hub.se

Significance in Carbohydrate Chemistry and Glycobiology Studies

This compound holds significance in carbohydrate chemistry and glycobiology due to its defined structure and the presence of both α-(1→4) and α-(1→6) glycosidic linkages, characteristic of branched glucans like amylopectin (B1267705) and glycogen. nottingham.ac.uk Studying this compound allows researchers to investigate the enzymatic hydrolysis and synthesis of these specific linkages, which are crucial in the metabolism and structural roles of complex carbohydrates.

In carbohydrate chemistry, this compound serves as a model compound for studying the chemical and physical properties of branched trisaccharides. Its defined structure is valuable for developing and validating analytical techniques used to characterize oligosaccharides, such as mass spectrometry and chromatography. sigmaaldrich.comglpbio.commedchemexpress.com

In glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates and glycoconjugates, this compound is relevant for understanding how specific oligosaccharide structures are recognized by enzymes, receptors, and other proteins. sapientia.rosinica.edu.twnih.gov Its presence or formation in biological systems can provide insights into metabolic pathways involving glucans. Furthermore, research has explored the potential biological activities of this compound, including its fermentation by certain probiotic bacteria, suggesting a role in modulating gut microbiota composition and activity. researchgate.net This highlights its relevance in the context of functional carbohydrates and their impact on biological systems. glpbio.commedchemexpress.comresearchgate.net

Detailed research findings indicate that panose can be utilized by several bifidobacteria and other bacterial species. researchgate.net Studies using simulated colon models have shown that panose fermentation can lead to a significant increase in Bifidobacterium numbers and a decrease in the Bacteroides group, accompanied by increased production of butyrate (B1204436) and acetate (B1210297). researchgate.net These findings suggest a potential prebiotic effect of panose, influencing the balance and metabolic activity of the colonic microbiota. researchgate.net The application of analytical techniques like surface-assisted laser desorption-ionization mass spectrometry (SALDI-MS) and Fourier transform mid-infrared spectroscopy (FT-MIR) has been explored for the analysis and determination of this compound in various samples, demonstrating the ongoing development of methods for its detection and quantification in research. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B8071600 D-Panose

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGMIWEEQEYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33401-87-5
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223 °C
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Production of D Panose

Enzymatic Pathways for D-Panose Formation

Enzymatic synthesis of this compound relies on the catalytic activity of glycoside hydrolases and glucosyltransferases, which facilitate the formation of the specific α-(1→6) and α-(1→4) glycosidic linkages present in the trisaccharide.

Role of Neopullulanase and Related Glycoside Hydrolases (e.g., action on pullulan)

Neopullulanase (Type I Pullulan Hydrolase, EC 3.2.1.135) is a key enzyme involved in the hydrolysis of pullulan, a polysaccharide composed of α-(1,6)-linked maltotriose (B133400) units, to produce panose (B1197878) as the primary or sole product. frontiersin.orgnzytech.commegazyme.commdpi.com Other pullulan hydrolases, such as Type III, can also hydrolyze both α-(1,6) and α-(1,4) linkages in pullulan, yielding a mixture of sugars including panose, maltotriose, and maltose (B56501). frontiersin.org Neopullulanases are classified under Glycoside Hydrolase family 13 (GH13). nzytech.comebi.ac.uk

Research findings highlight the efficiency of specific neopullulanases in panose production. For instance, a cold-active neopullulanase, Amy117 from B. pseudofirmus 703, was found to effectively convert pullulan to panose, with a conversion yield of 91% (w/w) based on 80 mg/mL pullulan. mdpi.comresearchgate.net This enzyme cleaves α-1,4-glycosidic linkages in pullulan to specifically generate panose. mdpi.com

Glucosyltransferase-Mediated Synthesis Mechanisms (e.g., dextransucrase acceptor reaction)

Glucosyltransferases, particularly dextransucrase (EC 2.4.1.5), can catalyze the synthesis of panose through acceptor reactions. researchgate.netresearchgate.net Dextransucrase cleaves sucrose (B13894), transferring the glucosyl moiety to an acceptor molecule. researchgate.netjmb.or.kr When maltose is present as an acceptor, dextransucrase can transfer a glucose unit from sucrose to the C-6 hydroxyl group of the glucose residue at the non-reducing end or reducing end of maltose, forming an α-(1→6) linkage and producing panose (6²-α-D-glucopyranosyl maltose) and a series of 6²-isomaltodextrinosyl maltoses. researchgate.netjmb.or.krnih.gov This reaction deviates glucose units from dextran (B179266) synthesis towards the formation of acceptor products like panose. researchgate.netresearchgate.net A high maltose to sucrose ratio favors high panose yields in this reaction. researchgate.net

Studies have also shown that glucosyltransferases from other microorganisms, such as Aureobasidium sp., can produce panose from maltose through a glucosyl-transfer reaction. researchgate.netoup.com

Acceptor Specificity in Enzymatic Transglycosylation Reactions

The acceptor specificity of enzymes involved in transglycosylation reactions is crucial for determining the products formed. In dextransucrase-catalyzed reactions, various carbohydrates can act as acceptors, influencing the type and yield of oligosaccharides produced. Maltose has been identified as a highly effective acceptor for panose production by Leuconostoc mesenteroides dextransucrase. jmb.or.krjmb.or.kr Other carbohydrates like isomaltose (B16258), gentiobiose, glucose, cellobiose, lactose, melibiose, and trehalose (B1683222) can also function as acceptors, albeit with varying efficiencies. researchgate.net

Enzymes like pullulan-hydrolyzing amylase II (TVA II) from Thermoactinomyces vulgaris R-47 demonstrate acceptor specificity by transferring the α-panosyl unit to specific hydroxyl groups of sugar alcohols like meso-erythritol, xylitol, and D-sorbitol, resulting in novel branched oligosaccharides. nih.gov The structure of the acceptor molecule, particularly the orientation of hydroxyl groups, plays a significant role in acceptor efficiency. tandfonline.com

Microbial Production Systems

Microbial production systems offer a promising route for this compound synthesis, often utilizing fermentation processes and engineered microbial strains to enhance yield and purity.

Fermentation Processes for this compound Synthesis (e.g., using recombinant bacterial strains)

Microbial fermentation processes have been developed for this compound production. These processes often involve the use of microorganisms, including recombinant bacterial strains, that express the necessary enzymes for converting readily available substrates into panose. innogetcloud.cominnoget.com For example, a microbial fermentation process using a recombinant bacterial strain engineered to express enzymes for pullulan conversion has been reported to produce high-purity this compound. innogetcloud.cominnoget.com This process utilizes pullulan as a raw material and can achieve a high conversion degree. innogetcloud.cominnoget.com

Fermentation can be carried out in different reactor configurations, such as batch and fed-batch reactors. Studies optimizing panose production by enzymatic synthesis in these reactors have shown that fed-batch processes can result in higher panose productivity compared to batch reactors. researchgate.netnih.gov

Recombinant Microbial Strains for Enhanced Production (e.g., engineered Leuconostoc mesenteroides, E. coli)

Recombinant microbial strains are engineered to overexpress specific enzymes or pathways involved in panose synthesis, leading to enhanced production. Engineered strains of Leuconostoc mesenteroides and Escherichia coli have been explored for this purpose. researchgate.netnih.govgoogle.comrsc.org

Engineered Leuconostoc mesenteroides strains can be utilized to produce glucosyltransferases with desired acceptor specificity for panose synthesis. nih.govnih.gov

Recombinant Escherichia coli strains have been engineered to assimilate and utilize oligosaccharides containing α-(1,6) linkages, such as panose and isomaltose, which native E. coli cannot efficiently metabolize. google.comhiroshima-u.ac.jpscispace.comresearchgate.netnih.govmdpi.com By introducing genes like glvA and glvC from Bacillus subtilis, which encode phospho-α-glucosidase and a subunit of the phosphoenolpyruvate-dependent maltose phosphotransferase system (PTS), respectively, engineered E. coli can gain the ability to assimilate isomaltose and panose. researchgate.netnih.gov This engineering can be beneficial for fermentation processes using industrial glucose feedstock that may contain these oligosaccharides. researchgate.netnih.gov Furthermore, engineered E. coli strains have been shown to efficiently convert isomaltose and panose into valuable products like L-lysine. researchgate.netnih.gov

Data Table: Examples of Enzymatic Panose Production

Enzyme SourceSubstrate(s)Acceptor(s)Main Product(s)Conversion Yield (%)Reference
B. pseudofirmus 703 Amy117 (Neopullulanase)PullulanN/APanose91 (from 80 mg/mL pullulan) mdpi.comresearchgate.net
Aureobasidium sp. GlucosyltransferaseMaltoseN/APanose, Isomaltose42-45.5 (Panose) researchgate.netoup.com
Leuconostoc mesenteroides DextransucraseSucrose, MaltoseMaltosePanose, 6²-isomaltodextrinosyl maltosesHigh yield with high maltose:sucrose ratio researchgate.netjmb.or.krnih.gov
Aspergillus niger TransglucosidaseMaltoseN/APanose69 (after 6h) researchgate.net

This compound is a trisaccharide with the structure O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. It is a component of isomaltooligosaccharides (IMOs) and has attracted interest due to its potential applications wikipedia.orgnih.govnih.gov. This article focuses on its biosynthesis and enzymatic production methods.

This compound can be synthesized enzymatically through transglucosylation reactions catalyzed by various enzymes, including dextransucrase, neopullulanase, alpha-glucosidase, and amylosucrase variants wikipedia.orgfishersci.caguidetopharmacology.orgfishersci.causda.govdsmz.denih.gov.

One common method involves the use of dextransucrase (EC 2.4.1.5), a bacterial extracellular enzyme that typically synthesizes dextran from sucrose wikipedia.org. In the presence of an acceptor molecule like maltose, dextransucrase can transfer glucose moieties from sucrose to maltose, with panose being a primary acceptor product formed via an α-(1,6) glycosidic bond linkage wikipedia.orgguidetopharmacology.orgthegoodscentscompany.com. This reaction requires a high maltose to sucrose ratio to favor panose production over dextran synthesis wikipedia.org.

Neopullulanase is another enzyme capable of producing panose. This enzyme hydrolyzes pullulan, a polysaccharide composed of maltotriose units linked by α-(1,6) glycosidic bonds, to yield panose as a main product fishersci.cafishersci.causda.govfishersci.se. Some neopullulanases can produce panose as the sole hydrolysis product from pullulan usda.gov.

Alpha-glucosidase enzymes, such as those from Aspergillus niger, can also catalyze the synthesis of panose. These enzymes primarily hydrolyze α-glucosidic linkages but can also perform transglucosylation reactions, converting maltose into IMOs, including isomaltose, panose, and isomaltotriose (B1581827) dsmz.denih.gov.

Engineered variants of amylosucrase have also demonstrated the ability to synthesize panose from sucrose, showcasing the potential for enzyme engineering to create novel specificities for oligosaccharide production .

Optimization of Biocatalytic Synthesis Parameters (e.g., substrate concentration, temperature, pH)

Optimizing reaction parameters is crucial for maximizing panose yield and productivity in enzymatic synthesis. Key parameters include substrate concentrations, temperature, and pH, which can significantly influence enzyme activity, stability, and reaction equilibrium guidetopharmacology.orgdsmz.deamericanelements.com.

For dextransucrase-catalyzed synthesis using sucrose and maltose, the ratio of maltose to sucrose and the initial sucrose concentration are critical factors wikipedia.orgguidetopharmacology.org. Studies have shown that high maltose to sucrose ratios are necessary to divert glucose transfer towards panose production and minimize dextran formation wikipedia.org. Increasing initial sucrose concentrations can also lead to increased panose productivity in both batch and fed-batch processes wikipedia.org. Research using a mathematical model for panose production by dextransucrase indicated that optimizing these concentrations is key to setting optimum operating conditions wikipedia.orgguidetopharmacology.org.

Temperature and pH optima vary depending on the enzyme source. For instance, immobilized neopullulanase has shown optimal activity at 55–60°C and pH 6.0, similar to its free counterpart fishersci.ca. Another neopullulanase from Thermomonas hydrothermalis exhibited optimal activity at 55°C and pH 7.0 fishersci.se. A cold-active neopullulanase from B. pseudofirmus displayed optimal activity at 30°C and pH 7.0, retaining significant activity at lower temperatures (over 40% at 10°C and over 80% at 20°C), which could be beneficial for energy savings in industrial processes usda.gov. Alpha-glucosidase from Aspergillus niger has been reported to have optimal activity at 60°C and pH 4.5, maintaining high activity within a pH range of 3.0–6.0 nih.gov.

Substrate concentration also plays a direct role in the amount of panose produced. For the cold-active neopullulanase, increasing pullulan concentration up to a certain point resulted in higher absolute panose concentrations, although the conversion yield might decrease at very high substrate levels usda.gov.

Interactive Data Table 1: Effect of Pullulan Concentration on Panose Production by B. pseudofirmus Amy117 usda.gov

Pullulan Concentration (mg/mL)Panose Concentration (mg/mL)Conversion Yield (w/w) (%)
1010.42104.2
4040.33100.8
8072.7490.9
10072.7272.7

Note: Yields over 100% in some cases may be due to measurement variability or the nature of the calculation.

Continuous Production Systems with Immobilized Enzymes

Continuous production systems utilizing immobilized enzymes offer advantages such as enzyme reusability, potentially higher productivity, and easier product separation compared to batch processes wikipedia.orgdsmz.de. The continuous production of panose using immobilized enzymes has been explored, particularly with neopullulanase fishersci.cadsmz.dedsmz.defishersci.se.

Studies have investigated the immobilization of neopullulanase onto supports like DEAE-cellulose for continuous panose production from pullulan fishersci.cadsmz.de. While ionic bonding is a common immobilization method, a decrease in the activity of neopullulanase immobilized on DEAE-cellulose has been observed fishersci.cadsmz.de. Despite this, a column system employing immobilized neopullulanase demonstrated efficient conversion, with over 92% of pullulan converted into products including panose, maltose, and glucose fishersci.ca. The ratio of panose in the product mixture from this continuous system was reported to be significantly higher (84%) compared to a batch system using the free enzyme (around 70%) fishersci.ca.

Mathematical models have been used to optimize enzymatic reactors for large-scale panose production, comparing batch and fed-batch systems wikipedia.orgthegoodscentscompany.com. Results from such modeling suggest that a fed-batch process can achieve higher optimum panose productivity compared to a batch reactor wikipedia.orgthegoodscentscompany.com.

Interactive Data Table 2: Comparison of Panose Productivity in Batch vs. Fed-Batch Reactors (Modeled Data) wikipedia.orgthegoodscentscompany.com

Reactor TypeOptimum Panose Productivity (g/L·h)
Batch~7.4 (Inferred from 51.5% increase)
Fed-Batch11.23

Note: The batch productivity is inferred based on the reported percentage increase in the fed-batch process.

The use of immobilized enzymes in continuous systems holds promise for the industrial production of panose, offering improved efficiency and product ratios in certain cases fishersci.ca.

Metabolic Pathways and Degradation of D Panose

Enzymatic Hydrolysis and Cleavage Mechanisms

The breakdown of D-Panose into smaller sugar units is catalyzed by enzymes that cleave glycosidic bonds through hydrolysis, a process involving the addition of water. mdpi.commdpi.com This enzymatic hydrolysis is a crucial step in making the constituent glucose molecules available for further metabolism.

Glycoside Hydrolase Family Characterization (e.g., GH13, GH97)

Glycoside hydrolases (GHs) are a diverse group of enzymes that hydrolyze the glycosidic linkage between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. cazypedia.orgwikipedia.org These enzymes are classified into families based on their amino acid sequence similarity, which often correlates with their catalytic mechanism and substrate specificity. cazypedia.orgwikipedia.org

Two glycoside hydrolase families, GH13 and GH97, have been implicated in the hydrolysis of α-glucosidic linkages, which are present in this compound. wikipedia.orgnih.govbiorxiv.orgebi.ac.uk

GH13: This is a large and diverse family of glycoside hydrolases that primarily act on substrates containing α-glucoside linkages. ebi.ac.uk It includes enzymes like α-amylases, pullulanases, and α-glucosidases. wikipedia.orgebi.ac.uk Neopullulanase, an enzyme within the GH13 family, is known to hydrolyze pullulan to produce panose (B1197878), indicating the involvement of GH13 enzymes in panose metabolism or formation. wikipedia.orgebi.ac.uknih.gov

GH97: This family contains α-glucoside hydrolases, and interestingly, includes both inverting and retaining enzymes. nih.govcazy.org SusB from Bacteroides thetaiotaomicron, a GH97 enzyme, has been shown to hydrolyze α-glucosidic linkages with an inverting mechanism and exhibits high specificity towards trisaccharides like panose. nih.govcazy.org

Substrate Specificity of this compound Degrading Enzymes (e.g., α-glucosidase, amyloglucosidase)

The degradation of this compound is primarily carried out by enzymes with α-glucosidase or amyloglucosidase activity. rug.nlmegazyme.comtandfonline.comnih.gov

α-Glucosidases (EC 3.2.1.20): These enzymes are exo-carbohydrolases that specifically hydrolyze α-glucopyranosidic bonds, releasing α-D-glucose from the non-reducing end of a sugar. nih.govfu-berlin.de While some α-glucosidases primarily act on malto-oligosaccharides, others have broader specificity and can hydrolyze α-(1,4) and α-(1,6) linkages. tandfonline.comnih.gov Some α-glucosidases, such as those from Aspergillus niger and Xanthophyllomyces dendrorhous, have been shown to hydrolyze or even synthesize panose, highlighting their role in panose metabolism. nih.govresearchgate.netresearchgate.net The substrate specificity of α-glucosidases can vary depending on their origin. nih.gov

Amyloglucosidases (Glucoamylases) (EC 3.2.1.3): These enzymes hydrolyze α-(1,4) and α-(1,6) glucosidic linkages from the non-reducing end of starch and related oligosaccharides, producing β-glucose. nih.gov Amyloglucosidase has been shown to cleave panose, albeit slowly in some cases, indicating its ability to act on the α-(1,6) linkage at the non-reducing end of the molecule. rug.nl

Research indicates that the rate of hydrolysis of panose by enzymes can vary. For instance, panose-series oligosaccharides were hydrolyzed more rapidly by amylase and amyloglucosidase compared to rat intestinal enzymes. researchgate.net

Catalytic Mechanisms of this compound Hydrolysis (e.g., retaining vs. inverting mechanisms)

Glycoside hydrolases employ two main catalytic mechanisms: retaining and inverting. cazypedia.orgfu-berlin.deresearchgate.netubc.ca These mechanisms refer to the stereochemical outcome at the anomeric carbon of the product sugar molecule.

Retaining Mechanism: This involves a two-step double-displacement mechanism, typically utilizing two acidic residues (usually glutamate (B1630785) or aspartate) in the active site. cazypedia.orgfu-berlin.deresearchgate.netubc.ca The first step involves the formation of a covalent glycosyl-enzyme intermediate with retention of the anomeric configuration. cazypedia.orgubc.ca The second step involves the hydrolysis of this intermediate, again resulting in retention of the configuration. cazypedia.org α-Glucosidases typically operate via a retaining mechanism, producing α-glucose. nih.gov

Inverting Mechanism: This involves a single-displacement mechanism where a water molecule, activated by a general base, directly attacks the anomeric carbon. cazypedia.orgfu-berlin.deresearchgate.net This results in the inversion of the stereochemistry at the anomeric carbon. cazypedia.orgfu-berlin.de Glucoamylases (amyloglucosidases) are generally inverting enzymes, producing β-glucose. nih.gov SusB, a GH97 enzyme, has been characterized as an inverting α-glucoside hydrolase, producing β-glucose which then undergoes spontaneous mutarotation to α-glucose. nih.gov

The specific mechanism employed by an enzyme degrading this compound dictates the anomeric form of the glucose released.

Microbial Metabolism and Utilization

This compound can be metabolized and utilized by various microorganisms, including bacteria and yeast. This microbial metabolism is significant, particularly in environments like the human gut, where panose can act as a prebiotic. researchgate.netjst.go.jp

Assimilation Pathways in Model Microorganisms (e.g., Escherichia coli, Saccharomyces pastorianus)

Microorganisms have developed specific pathways for the uptake and metabolism of various carbohydrates, including oligosaccharides like panose.

Escherichia coli: While E. coli has intrinsic pathways for utilizing maltose (B56501) and maltosaccharides, it typically lacks efficient pathways for saccharides containing α-1,6 bonds, such as isomaltose (B16258) and panose. researchgate.net However, studies have shown that E. coli can be engineered to assimilate panose. researchgate.net Heterologous expression of genes like glvA (encoding phospho-α-glucosidase) and glvC (encoding a subunit of the phosphoenolpyruvate-dependent maltose phosphotransferase system) from Bacillus subtilis has conferred upon recombinant E. coli the ability to utilize panose. researchgate.net This suggests that phosphotransferase systems (PTS) can be involved in the uptake of trisaccharides like panose in some microbial contexts. researchgate.net

Saccharomyces pastorianus: This yeast, commonly used in brewing, often struggles to efficiently ferment all the carbohydrates present in wort, including panose. mdpi.com However, genetic engineering approaches have been explored to enhance panose utilization in S. pastorianus. mdpi.com Overexpression of genes encoding the α-glucoside transporter Agt1 and the major isomaltase Ima1 has shown a synergistic effect in improving the growth of S. pastorianus on panose. mdpi.comresearchgate.net This indicates that specific transporters are involved in the uptake of panose, and intracellular hydrolysis by enzymes like isomaltase is necessary for its metabolism in this yeast. mdpi.com

Other microorganisms, such as certain bifidobacteria and lactobacilli, are known to utilize panose. researchgate.netjst.go.jpnih.gov Studies on Lactobacillus acidophilus and Bifidobacterium animalis subsp. lactis suggest that panose can be internalized through a phosphoenolpyruvate (B93156) transferase system (PTS) and subsequently hydrolyzed by a GH4 6-phosphate-α-glucosidase. jst.go.jp

Genetic Engineering Approaches for Enhanced Microbial Utilization (e.g., overexpression of transporters and hydrolases)

Genetic engineering plays a significant role in improving the ability of microorganisms to utilize carbohydrates that they naturally ferment poorly or not at all. frontiersin.orgmdpi.comnih.gov For this compound, this involves modifying microbial strains to enhance its uptake and subsequent enzymatic breakdown.

Key strategies include the overexpression of:

Transporters: Increasing the cellular concentration or activity of transporters specific for panose or related α-glucosides can enhance the rate at which panose is taken into the cell. researchgate.netmdpi.com As seen in the examples of E. coli and S. pastorianus, introducing or overexpressing appropriate PTS components or α-glucoside transporters (like Agt1) can significantly improve panose assimilation. researchgate.netmdpi.comresearchgate.net

Hydrolases: Overexpressing intracellular enzymes capable of hydrolyzing panose, such as α-glucosidases or isomaltases (like Ima1 in S. pastorianus), ensures that once panose is transported into the cell, it can be efficiently broken down into glucose for energy or biomass production. researchgate.netmdpi.com The synergistic effect observed with the co-expression of transporters and hydrolases highlights the importance of both uptake and breakdown for efficient panose utilization. mdpi.comresearchgate.net

These genetic engineering approaches are valuable for optimizing microbial fermentation processes, particularly when industrial feedstocks contain significant amounts of panose. researchgate.netmdpi.com

In vitro Fermentation Studies with Defined Microbial Cultures and Consortia (e.g., simulated colonic fermentation, bifidogenic activities)

In vitro fermentation studies employing defined microbial cultures and complex microbial consortia, such as those simulating colonic fermentation, have provided valuable insights into the metabolic fate of this compound and its impact on gut microbiota composition and activity. Research indicates that this compound is selectively fermented by certain beneficial bacteria, particularly members of the Bifidobacterium genus.

The fermentation of this compound by gut microbiota results in the production of short-chain fatty acids (SCFAs), which are key metabolites known for their beneficial effects on host health. Significantly increased production of butyrate (B1204436) and acetate (B1210297) has been reported as a result of this compound fermentation in simulated colonic environments. researchgate.netresearchgate.netnih.gov This shift in metabolic activity is also accompanied by a decrease in markers associated with protein fermentation. researchgate.netresearchgate.netnih.gov

Further in vitro investigations using fermented rice extract containing this compound have corroborated its growth-stimulating effects on beneficial bacteria. These studies demonstrated enhanced growth of Lactobacillus acidophilus, Streptococcus thermophilus, and Bifidobacterium lactis. jst.go.jpjst.go.jp Notably, this compound was found to stimulate the growth of B. lactis to a greater extent than the tested Lactobacillus and Streptococcus strains. jst.go.jp

Simulated colonic fermentation studies employing isomaltooligosaccharides (IMO) that include this compound as a component have also demonstrated a favorable modulation of the gut microbiota composition. These studies indicated an increase in beneficial bacteria, such as bifidobacteria and lactobacilli, alongside a decrease in potentially pathogenic bacteria, including clostridia and bacteroides. researchgate.net The production of butyric acid was also observed in these IMO fermentation studies. researchgate.net

The detailed findings from these in vitro fermentation studies highlight this compound's potential as a prebiotic capable of selectively promoting the growth of beneficial gut bacteria, particularly bifidobacteria, and influencing the production of beneficial SCFAs.

Table 1: Summary of Key Findings from In Vitro this compound Fermentation Studies

Study TypeMicrobial System UsedObserved Effects on Microbial PopulationsKey Metabolite Changes ObservedCitations
Pure Culture StudiesDefined beneficial strainsFermented by few strains. researchgate.netresearchgate.netNot consistently detailed in search results for pure cultures. researchgate.netresearchgate.net
Simulated Colonic FermentationMixed human faecal culture (Colon Simulator)Significant increase in Bifidobacterium and B. lactis. researchgate.netresearchgate.netnih.gov Concomitant decrease in Bacteroides group. researchgate.netresearchgate.netnih.govSignificantly increased butyrate and acetate. researchgate.netresearchgate.netnih.gov Decreased markers of protein fermentation. researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
In Vitro Growth StimulationLactobacillus acidophilus, Streptococcus thermophilus, Bifidobacterium lactis (using panose-containing extract)Stimulated growth of all tested strains. jst.go.jpjst.go.jp Greater stimulation of B. lactis. jst.go.jpNot detailed in search results for this specific aspect. jst.go.jpjst.go.jp
IMO Fermentation (containing Panose)In vitro system (three vessels)Slight increase in bifidobacteria and lactobacilli. researchgate.net Decreased clostridia and bacteroides. researchgate.netButyric acid produced. researchgate.net researchgate.net
Pure Culture StudyBacteroides thetaiotaomicronPanose not transported/utilized. asm.orgNot detailed in search results for this specific aspect. asm.org

Advanced Synthetic Methodologies for D Panose and Analogues

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methods to achieve efficient and selective production of complex carbohydrates like D-Panose. This approach often involves using enzymes for specific glycosylation steps, which are highly regio- and stereoselective, in conjunction with chemical methods for protection, deprotection, and modification.

One enzymatic route for panose (B1197878) production utilizes dextransucrase (EC 2.4.1.5). This enzyme catalyzes the transfer of glucose moieties from sucrose (B13894) to an acceptor molecule. When maltose (B56501) is used as an acceptor, panose is formed as the primary acceptor product researchgate.net. High maltose to sucrose ratios can lead to high panose yields in this reaction researchgate.net.

Another enzyme capable of producing panose is neopullulanase (NPase), a type of pullulan hydrolase (EC 3.2.1.135). Certain NPases can cleave the α-1,4-glycosidic linkages of pullulan to specifically generate panose as the sole hydrolysis product mdpi.com. A newly identified cold-active neopullulanase, Amy117 from B. pseudofirmus 703, has shown the ability to produce 72.7 mg/mL panose with a conversion yield of 91% (w/w) from pullulan mdpi.com.

Chemo-enzymatic strategies are also being explored for the synthesis of branched oligosaccharides, which can serve as potential substrates for starch-active enzymes thegoodscentscompany.com. These methods often involve glycosynthases, which are engineered enzymes that facilitate the efficient formation of glycosidic bonds nih.gov.

Engineered Enzyme Variants for Novel Product Specificity (e.g., amylosucrase mutants)

Enzyme engineering plays a crucial role in developing biocatalysts with altered or novel product specificities, enabling the tailored synthesis of specific oligosaccharides like this compound and its isomers. Amylosucrase (ASase), a glucosyltransferase that typically synthesizes amylose-like polymers from sucrose, has been a target for such engineering efforts researchgate.net.

Computer-aided engineering approaches have been employed to modify the active site of amylosucrase from Neisseria polysaccharea. By introducing multiple mutations (between 7 and 11 mutations in the active site), researchers have identified amylosucrase variants capable of synthesizing molecules not produced by the wild-type enzyme when using sucrose as the sole substrate researchgate.netnih.gov. These novel products include erlose (B89112) and panose researchgate.netnih.gov. This demonstrates that engineering the active site of amylosucrase can redirect its catalytic activity towards the synthesis of specific trisaccharides like panose nih.gov. Optimization of the production of these trisaccharides using engineered amylosucrase variants has also been carried out nih.gov.

The ability of engineered amylosucrases to produce panose by altering the arrangement of glucopyranosyl units in the active site and modifying the hydrogen-bonding network highlights the potential of enzyme engineering for precise control over glycosidic bond formation researchgate.net.

Development of this compound Derivatives and Analogs for Research Probes

The development of derivatives and analogs of this compound is important for exploring its biological roles and potential applications. These modified structures can serve as research probes to investigate interactions with enzymes, receptors, and other biomolecules.

While specific detailed research findings on the synthesis and application of this compound derivatives and analogs as research probes were not extensively detailed in the search results, the broader field of carbohydrate chemistry and glycobiology utilizes modified sugars and oligosaccharides to study biological processes acs.orgumich.edu. The synthesis of carbohydrate derivatives in which a sugar is bound to another functional group via a glycosidic bond is a common practice in this area fishersci.se. Such derivatives can be used to probe enzyme specificity, study carbohydrate-protein interactions, and develop new therapeutic or diagnostic agents acs.orgumich.edu.

Given the structure of this compound, potential derivatives could involve modifications at the hydroxyl groups or the reducing end glucose unit. These modifications could include glycosylation with other sugar units, introduction of reporter tags (e.g., fluorescent labels), or conjugation to proteins or lipids to study their cellular uptake and metabolism. The development of such probes would likely involve a combination of chemical and enzymatic synthesis strategies, similar to those used for the parent compound.

The use of oligosaccharides as research tools is well-established, and the unique structure of this compound suggests that its derivatives could provide valuable insights into specific enzymatic pathways or recognition events involving α-(1→6) and α-(1→4) glucan linkages.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for determining the structural features of D-Panose, including its glycosidic linkages and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy is a powerful tool for the detailed structural analysis of oligosaccharides like this compound. Both ¹H NMR and ¹³C NMR are employed to assign signals to specific atoms within the molecule, providing information about the sugar residues and their linkages. researchgate.netresearchgate.netnih.gov

¹H NMR spectra can reveal the anomeric configurations of the glucose units. For this compound, the anomeric signals in the ¹H NMR spectrum correspond to α-anomeric configurations. nih.gov

¹³C NMR spectroscopy is particularly useful for determining the glycosidic linkage positions and analyzing the conformation of the sugar rings. researchgate.netpsu.edu Studies using ¹³C NMR have reported complete assignments for panose (B1197878), allowing for the calculation of order parameters of the sugar rings. researchgate.net These studies indicate that the central glucose residue in panose exhibits less motional freedom compared to the terminal residues. researchgate.net The motion of the C6 carbon of the glucose residue involved in the α-(1→6) linkage is also significantly restricted, which can be explained by intramolecular hydrogen bonding. researchgate.net

Two-dimensional NMR techniques, such as ¹H-¹H TOCSY, ¹H-¹H ROESY, and ¹³C-¹H HSQC, are utilized to provide more comprehensive structural information and confirm assignments. researchgate.net These techniques help in establishing correlations between protons and carbons, aiding in the complete assignment of the NMR spectra and the elucidation of the complex spin systems in oligosaccharides. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., SALDI-MS, LC-MS)

Mass spectrometry techniques are essential for determining the molecular weight of this compound and obtaining information about its fragmentation patterns, which can help confirm its structure and identify glycosidic linkages. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for analyzing oligosaccharides. researchgate.netresearchgate.netfishersci.ca LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound. shimadzu.com.sg Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS for carbohydrates. researchgate.netshimadzu.com.sg

Surface-Assisted Laser Desorption-Ionization Mass Spectrometry (SALDI-MS) is another technique applied to the analysis of carbohydrates, including panose. ymilab.comsigmaaldrich.comresearchgate.net SALDI-MS utilizes a surface or matrix material to facilitate the desorption and ionization of the analyte upon laser irradiation. researchgate.netnih.gov This technique can be used for the analysis of this compound in spiked aqueous samples, particularly in the low-mass region, using materials like magnesium oxide nanoparticles as a matrix. sigmaaldrich.com SALDI-MS can offer advantages such as low background interference and high sensitivity for carbohydrate analysis. researchgate.net

Tandem MS (MS/MS) can provide further structural details by fragmenting selected ions and analyzing the resulting product ions. researchgate.netmdpi.com This fragmentation information helps in confirming the sequence of sugar residues and the positions of glycosidic linkages. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are vital for separating this compound from other components in a mixture, determining its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of oligosaccharides such as this compound. fishersci.caymilab.comresearchgate.net HPLC is used to determine the purity of this compound preparations, with reported purities often being 97% or higher based on HPLC analysis. glentham.comfishersci.com

HPLC coupled with detectors like the Evaporative Light Scattering Detector (ELSD) is effective for analyzing carbohydrates, as ELSD is a universal detector for non-volatile analytes. researchgate.net Different mobile phases, such as acetonitrile-water mixtures, are used to achieve separation based on the chromatographic column and the properties of the oligosaccharides. researchgate.netresearchgate.net

HPLC can also be used for the quantitative determination of this compound in various samples. researchgate.net Methods involving pre-column derivatization followed by HPLC with UV detection have been developed for the analysis of oligosaccharide profiles, including trisaccharides, in complex matrices like honey. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Oligosaccharide Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis and profiling of oligosaccharides, although it typically requires derivatization to make the less volatile carbohydrates amenable to gas chromatography. researchgate.netlcms.czwaikato.ac.nz Derivatization methods, such as per-O-trimethylsilylation or alditol acetate (B1210297) formation, are used to increase the volatility and thermal stability of oligosaccharides. researchgate.netwaikato.ac.nz

GC-MS can be applied to analyze oligosaccharides produced by enzymatic degradation of polysaccharides like pullulan, which can yield panose. medchemexpress.com It is also used in oligosaccharide profiling in various biological samples and food products. lcms.czwaikato.ac.nz While GC-MS is effective for volatile compounds and those with relatively low molecular mass, its applicability to larger or less volatile oligosaccharides is limited compared to LC-MS. shimadzu.com.sg

Application of this compound as an Analytical Standard in Biochemical Assays

This compound is widely used as an analytical standard in various biochemical assays and analytical procedures. medchemexpress.comymilab.comsigmaaldrich.comguidetopharmacology.orgneogen.com Its well-defined structure and known properties make it a suitable reference material for the identification and quantification of panose in research and diagnostic applications. medchemexpress.comneogen.com

As an analytical standard, this compound is used to:

Identify and quantify panose in complex biological matrices or food products. sigmaaldrich.com

Calibrate analytical instruments, such as HPLC and MS systems, for the analysis of oligosaccharides. researchgate.net

Serve as a reference in studies investigating enzymatic reactions involving starch-degrading enzymes like α-glucosidase and amyloglucosidase, where panose can be a substrate or product. neogen.commegazyme.com

Validate analytical methods developed for oligosaccharide analysis, such as SALDI-MS and FT-MIR spectroscopy. sigmaaldrich.com

The availability of this compound as a high-purity analytical standard is crucial for ensuring the accuracy and reliability of research and analytical findings in carbohydrate chemistry and biochemistry. glentham.commedchemexpress.comneogen.com

Glycobiological Roles and Biochemical Interactions

D-Panose as a Substrate for Enzyme Activity Characterization and Kinetic Studies

This compound can serve as a substrate for various enzymes, particularly those involved in carbohydrate metabolism and modification. Studies characterizing enzyme activity and kinetics often utilize specific substrates to understand the enzyme's catalytic mechanism, substrate specificity, and efficiency. The interaction of enzymes with this compound allows for the determination of kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which provide insights into the enzyme's affinity for this compound and its catalytic rate.

Kinetic studies on enzymes using various substrates, including disaccharides and trisaccharides like those structurally related to this compound, are crucial for understanding enzyme behavior. For instance, research on pectinases has shown that kinetic studies with varying substrate concentrations can reveal non-conventional kinetics, such as substrate inhibition jmb.or.kr. Similarly, studies on gluc-amylase have investigated the influence of pH on the hydrolysis rates of disaccharides and trisaccharides, which can include compounds like panose (B1197878) thegoodscentscompany.com. The use of defined substrates is essential for analyzing active site structural dynamics and the selectivity of enzyme-substrate interactions with high precision researchgate.net. Innovative analytical approaches like NMR spectroscopy and radiolabeling are employed to study enzyme kinetics with stable isotopes and enhance detection sensitivity researchgate.net.

Data derived from kinetic studies with this compound or similar oligosaccharides can be presented in tables to show the enzyme activity at different substrate concentrations, pH levels, or temperatures. These data are then used to model enzyme kinetics and understand the factors influencing catalytic efficiency.

Interactions with Carbohydrate-Binding Proteins and Glycan Recognition Studies

Carbohydrate-binding proteins, known as lectins, play a significant role in recognizing specific glycan structures, mediating various biological processes such as cell-cell communication, immune responses, and host-pathogen interactions acs.orgresearchgate.netnih.govbiorxiv.org. The interaction between this compound and carbohydrate-binding proteins is a subject of glycan recognition studies. These studies aim to understand the molecular basis of how proteins recognize and bind to specific carbohydrate structures.

Lectins typically possess carbohydrate-recognition domains (CRDs) that bind to specific carbohydrate epitopes nih.gov. The binding affinity between lectins and monovalent carbohydrates like this compound is often weak, but high-avidity interactions can be achieved through multivalent binding to clustered glycans researchgate.netnih.gov. Studies investigating lectin-glycan interactions utilize various techniques, including NMR spectroscopy and surface plasmon resonance (SPR), to characterize the binding events and determine binding constants acs.orgresearchgate.net.

While specific detailed research findings on this compound binding to particular carbohydrate-binding proteins were not extensively detailed in the search results, the general principles of glycan-protein interactions apply. The structure of this compound, with its specific α-(1→6) and α-(1→4) linkages and glucose units, would present a unique epitope for recognition by specific lectins or other carbohydrate-binding proteins. Research in this area would involve synthesizing modified versions of this compound or using it in glycan arrays to identify proteins that bind specifically to its structure.

Influence on Microbial Communities in Controlled Research Environments (e.g., gut microbiota modulation in vitro)

The influence of carbohydrates, including oligosaccharides, on microbial communities, particularly the gut microbiota, is an active area of research. In vitro controlled research environments, such as dynamic gastrointestinal simulators, are used to study the effects of specific compounds on the composition and activity of microbial communities nih.govplos.orgfrontiersin.org. While direct studies specifically on this compound's influence on gut microbiota in vitro were not prominently found, the principles observed for other non-digestible carbohydrates can be applied.

Non-digestible carbohydrates can act as prebiotics, selectively stimulating the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species mdpi.com. In vitro fermentation models inoculated with fecal microbiota are used to assess how carbohydrates are metabolized by gut bacteria and how they impact microbial community structure and the production of metabolites like short-chain fatty acids (SCFAs) plos.orgfrontiersin.org.

Role in Glycan Structural Diversity and Complexity Studies

Glycans exhibit immense structural diversity and complexity due to the variety of monosaccharides, glycosidic linkages, and branching patterns. This structural variability is crucial for their diverse biological functions nih.govresearchgate.netfrontiersin.org. This compound, as a specific trisaccharide with defined linkages, contributes to this structural diversity.

Studies on glycan structural diversity involve understanding how different monosaccharides are linked together by glycosyltransferases and how these structures are recognized by other molecules nih.gov. The presence of both α-(1→4) and α-(1→6) linkages in this compound exemplifies the complexity that can arise from different linkage types between the same monosaccharide units (glucose in this case).

Biotechnological Applications and Research Tool Development

D-Panose in the Development of Enzymatic Assays and Screening Platforms

This compound serves as a valuable substrate and standard in the development of enzymatic assays and screening platforms, particularly for enzymes involved in carbohydrate metabolism. High-purity this compound is utilized in research, biochemical enzyme assays, and in vitro diagnostic analysis. megazyme.com It is formed by the action of enzymes like neopullulanase on pullulan. megazyme.com this compound can function as an analytical standard or as a substrate to characterize the activities of starch-degrading enzymes, including α-glucosidase and amyloglucosidase. megazyme.com

Enzymatic bioassays are crucial for a wide range of applications, including enzyme activity analysis, enzyme engineering, and drug discovery. nih.gov High-throughput platforms, such as microtiter plates and microfluidic systems, are employed for these assays. nih.gov this compound's defined structure makes it suitable for use in such platforms to study enzyme specificity, kinetics, and the effects of inhibitors or activators. The use of this compound as a substrate allows researchers to specifically probe the activity of enzymes capable of hydrolyzing or synthesizing α-(1→6) and α-(1→4) glycosidic linkages within this trisaccharide structure.

Applications in Bioreactor Systems for Oligosaccharide Production and Optimization

This compound is not only a research tool but also a product of interest in bioreactor systems designed for oligosaccharide production. Dextransucrase is an enzyme used for the synthesis of dextran (B179266), fructose, and panose (B1197878) from sucrose (B13894) and maltose (B56501). researchgate.netcapes.gov.br When maltose is used as an acceptor molecule in the presence of dextransucrase, panose, a trisaccharide with an α-1,6-glycosidic bond linking a glucose unit to maltose, is a primary product. researchgate.netcapes.gov.br

Bioreactor systems, such as continuous stirred tank reactors (ICSTR), are modeled and simulated to optimize panose and higher oligosaccharide formation. researchgate.net Factors like feed flow rate, enzyme concentration, and substrate concentrations (sucrose and maltose) are analyzed using techniques like factorial design and surface response analysis to maximize panose production. researchgate.net Studies have shown that optimizing conditions can significantly increase panose production yields. For instance, a fed-batch process can yield higher panose production compared to a batch reactor. researchgate.net

Furthermore, enzymatic synthesis in bioreactors using enzymes like Aspergillus niger α-glucosidase (ANG), which exhibits transglucosylation activity, can produce panose and isomaltooligosaccharides (IMOs) from high concentrations of maltose. researchgate.net Optimization studies involving initial maltose concentration and enzyme-to-substrate ratio have been conducted to enhance the yield and selectivity for panose in IMO production. researchgate.net

Data from optimization studies highlight the impact of process parameters on panose yield and productivity. For example, research on the enzymatic synthesis of high-panose IMOs catalyzed by a commercial enzyme preparation showed specific yields and productivities under optimized conditions. researchgate.net

Research on Microbial Engineering for Specific this compound Functions

Microbial engineering plays a significant role in developing strains with improved capabilities related to this compound, such as enhanced utilization or production. Industrial glucose feedstock, often derived from starch hydrolysis, contains saccharides with α-1,6 bonds like isomaltose (B16258) and panose, which are not efficiently metabolized by some industrial microorganisms like Escherichia coli due to the lack of specific metabolic pathways. researchgate.net

Research has focused on engineering E. coli strains to facilitate the efficient utilization of isomaltose and panose present in these feedstocks. researchgate.net Introducing genes like glvA (encoding phospho-α-glucosidase) and glvC (encoding a subunit of the phosphoenolpyruvate-dependent maltose phosphotransferase system) from Bacillus subtilis into E. coli has conferred the ability to assimilate isomaltose and panose. researchgate.net This engineering allows recombinant E. coli to utilize these trisaccharides, potentially leading to increased production yields in industrial fermentation processes. researchgate.net

Another area of research involves improving the utilization of panose by industrial strains like Saccharomyces pastorianus, a yeast used in lager brewing. mdpi.com Approximately 25% of carbohydrates in industrial worts, including panose, are poorly fermented by brewing yeast, impacting ethanol (B145695) yield and beer quality. mdpi.com Strategies to enhance panose utilization in lager yeast include identifying strains that naturally overexpress genes like AGT1 (encoding an α-glucoside transporter) and IMA1 (encoding a major isomaltase), or genetically engineering strains to elevate the levels of these proteins. mdpi.com Studies have shown that strains carrying synthetic AGT1 and IMA1 genes exhibit superior growth on panose, suggesting a synergistic action in its consumption. mdpi.com

Furthermore, microbial fermentation processes using engineered recombinant bacteria strains have been developed for the production of high-purity this compound from raw materials like pullulan. innogetcloud.com These processes aim to provide a more cost-effective and efficient alternative to chemical synthesis for this compound production. innogetcloud.com

Research also explores manipulating enzymes within industrial microbial strains to control panose formation. For instance, in Aspergillus niger strains used for glucoamylase production, α-glucosidases can exhibit transglycosylation activity leading to the formation of non-fermentable sugars like panose. frontiersin.org Engineering these strains by modifying or knocking out specific α-glucosidase genes can significantly decrease the production of panose and other transglycosylation products, thereby improving glucose yield in starch hydrolysis. frontiersin.org

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are widely used to explore the conformational space and dynamic behavior of molecules in various environments, including aqueous solutions. For oligosaccharides like D-Panose, MD simulations are particularly valuable for understanding the flexibility around glycosidic linkages.

Studies employing MD simulations on panose (B1197878) and related disaccharides, such as maltose (B56501) (with an α-(1→4) linkage) and isomaltose (B16258) (with an α-(1→6) linkage), have provided insights into their conformational preferences and dynamics researchgate.netunirioja.es. The conformational flexibility of oligosaccharides is largely determined by the rotation around the glycosidic torsion angles, denoted as Φ and Ψ for (1→4) linkages and Φ, Ψ, and Ω for (1→6) linkages unimo.it.

Research indicates that the α-(1→6) glycosidic linkage, present in this compound, exhibits greater flexibility compared to the α-(1→4) linkage researchgate.netunirioja.es. MD simulations have shown that the (Φ, Ψ, Ω) map of isomaltose reveals multiple low-energy minima separated by significant energy barriers, suggesting a more accessible conformational space for the α-(1→6) linkage researchgate.net. This increased flexibility of the α-(1→6) linkage in the presence of water has been observed in comparative MD studies researchgate.net.

Data from MD simulations can be validated by comparison with experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on molecular dynamics and conformation in solution researchgate.netresearchgate.netunimo.itnih.gov.

In silico Enzyme-Substrate Docking and Interaction Studies

In silico enzyme-substrate docking is a computational technique used to predict the binding pose and affinity of a ligand (such as this compound) to a protein (such as a carbohydrate-active enzyme) researchgate.netdntb.gov.ua. This method is crucial for understanding the molecular basis of enzyme specificity and catalysis.

For this compound, docking studies can provide insights into how it interacts with enzymes that are involved in its synthesis or hydrolysis, such as α-glucosidases or α-amylases researchgate.netdntb.gov.ua. These enzymes play significant roles in carbohydrate metabolism. Molecular docking algorithms explore various possible orientations and conformations of the ligand within the enzyme's active site and score them based on their predicted binding energy researchgate.net.

While specific detailed docking studies with this compound as the primary focus were not extensively highlighted in the search results, the application of in silico docking to study carbohydrate-enzyme interactions is a well-established approach researchgate.netresearchgate.netdntb.gov.uaiksadyayinevi.commdpi-res.com. For instance, molecular docking has been used to study the interaction of various compounds with enzymes relevant to carbohydrate metabolism, such as α-amylase and α-glucosidase, in the context of screening for potential inhibitors or understanding substrate recognition researchgate.netdntb.gov.ua.

Molecular docking studies can predict key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the enzyme-substrate complex researchgate.net. These predicted interactions can help to explain the observed specificity of enzymes towards certain oligosaccharides. In the case of this compound, docking simulations with relevant enzymes could illuminate how its specific α-(1→4) and α-(1→6) linkages are recognized and processed.

Comparative Biochemical and Enzymatic Studies

Comparison of D-Panose Metabolism with Other Isomaltooligosaccharides (e.g., isomaltose (B16258), isomaltotriose)

The metabolism of this compound and other isomaltooligosaccharides (IMOs), such as isomaltose and isomaltotriose (B1581827), varies depending on the organism and the specific enzymatic machinery present. IMOs are a mixture of glucose oligomers linked primarily by α-(1→6) glycosidic bonds, and can also contain α-(1→4), α-(1→3), and α-(1→2) linkages. Panose (B1197878) is a specific trisaccharide within the IMO group, characterized by its α-(1→6) and α-(1→4) linkages.

Studies comparing the digestibility of IMOs in rat jejunum loops indicated that the clearance rate of a mixture of IMOs was significantly smaller than that of a disaccharide fraction mainly composed of isomaltose and typical digestible saccharides like maltose (B56501) and sucrose (B13894). nih.gov This suggests that larger IMO components, including panose and isomaltotriose, are less readily digested in the upper gastrointestinal tract compared to smaller disaccharides like isomaltose. nih.gov

In the context of gut microbiota, the metabolism of IMOs, including panose, differs between bacterial genera like Lactobacillus and Bifidobacterium. Lactobacillus reuteri, for instance, preferentially metabolizes short-chain oligosaccharides, with isomaltose being metabolized more readily than isomaltotriose and panose. oup.comresearchgate.net Approximately 80% to 90% of isomaltose was metabolized by L. reuteri strains within 24 hours, while isomaltotriose and panose were degraded by about 50% in the same timeframe. oup.com This preference for shorter chains in lactobacilli is likely influenced by transport limitations. oup.comualberta.ca

In contrast, bifidobacteria tend to preferentially metabolize oligosaccharides with a higher degree of polymerization, sometimes accumulating glucose as a result. oup.comresearchgate.net This suggests different enzymatic strategies and transport systems for IMO utilization between these important gut bacteria.

The varying digestibility and metabolic pathways of panose, isomaltose, and isomaltotriose highlight their distinct biochemical interactions within biological systems. While isomaltose, a disaccharide with an α-(1→6) linkage, can be hydrolyzed by enzymes like the sucrase-isomaltase complex in humans, longer IMOs like panose and isomaltotriose are generally more resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, contributing to their potential prebiotic effects. jst.go.jpwikipedia.org

Enzymatic Specificity Profiles of this compound Forming/Degrading Enzymes Versus Other Glucosidases and Amylases

The enzymatic specificity profiles of enzymes that form or degrade this compound reveal key differences compared to other glucosidases and amylases, which typically target α-(1→4) linkages prevalent in starch and maltodextrins.

Panose contains both α-(1→6) and α-(1→4) glycosidic bonds. Enzymes capable of hydrolyzing panose must possess activity against at least one of these linkage types. Acid alpha-glucosidase from rabbit muscle, for example, exhibits constitutive alpha-1,6-glucanohydrolase activity and can hydrolyze panose, with a reported Km of 20mM for panose. nih.gov This enzyme also acts on maltose and glycogen, showing broader specificity. nih.gov

Oligo-1,6-glucosidases (dextrin 6-alpha-glucanohydrolases, EC 3.2.1.10) are known to hydrolyze α-(1→6) linkages in oligosaccharides. An oligo-1,6-D-glucosidase from an alkalophilic Bacillus species showed activity towards isomaltose, panose, and isomaltotriose, with panose and isomaltotriose being the best substrates. nih.gov This contrasts with enzymes primarily specific for α-(1→4) linkages found in maltose and linear maltodextrins.

Certain α-glucosidases, like the one from Bacillus stearothermophilus, are highly specific for hydrolyzing terminal, non-reducing α-1,4-linked D-glucose residues. megazyme.com While they act on maltotriose (B133400) and other malto-oligosaccharides, their activity on panose might be limited due to the presence of the α-(1→6) linkage.

Amylases, such as alpha-amylase (EC 3.2.1.1), primarily catalyze the hydrolysis of α-1,4-glucosidic bonds in starch and related α-glucans. nih.gov However, some enzymes classified within the amylase family (GH13) can exhibit broader specificity. For instance, some maltogenic amylases can hydrolyze starch and cyclodextrins to maltose and pullulan to panose, indicating activity on both α-(1→4) and α-(1→6) linkages, although their primary products from starch are typically α-(1→4)-linked oligosaccharides. researchgate.net Neopullulanases are another type of enzyme in the GH13 family that can hydrolyze pullulan into panose, demonstrating specificity for α-(1→6) linkages at branching points in pullulan. mdpi.comjci.org

Enzymes involved in panose synthesis often utilize transglucosylation reactions. Dextransucrase from L. mesenteroides, for example, can produce panose through a transglucosylation reaction using sucrose as a donor and maltose as an acceptor. researchgate.netnih.gov Engineered variants of amylosucrase have also been shown to synthesize panose from sucrose, highlighting the potential for modifying enzyme specificity for the production of specific oligosaccharides. nih.gov

The enzyme 4-O-α-D-isomaltooligosaccharylmaltooligosaccharide 1,4-α-isomaltooligosaccharohydrolase (IMM-4IH) from Sarocladium kiliense recognizes the panose motif structure and specifically hydrolyzes the α-(1→4) linkage on the reducing end side with respect to the α-(1→6) linkage. oup.com This demonstrates a highly specific action on the panose structure itself, distinct from enzymes that broadly cleave α-(1→4) or α-(1→6) bonds.

Yeast isoamylase, which splits branching points (α-1,6 linkages) in amylopectin (B1267705) and glycogen, was found not to attack the α-1,6-glucosidic linkages in panose, isopanose, or branched triose, indicating a specificity that does not extend to the α-(1→6) linkage within these smaller branched oligosaccharides. tandfonline.com

The diverse enzymatic activities on panose, ranging from hydrolysis by specific glucosidases and some amylases to synthesis by transglucosylation enzymes, underscore the complex interplay of enzyme specificity and substrate structure in carbohydrate metabolism. The presence and activity levels of these enzymes in different biological systems dictate the metabolic fate of panose compared to other glucooligosaccharides.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound94448 labsolu.cascitoys.comymilab.comucdavis.edujci.orgnih.gov
Isomaltose439193 wikipedia.orgymdb.canih.govmpg.de
Isomaltotriose5460037 nih.gov, 102399 thegoodscentscompany.com, 122183864 google.com (Note: Multiple CIDs found, 5460037 appears most consistently linked to the name)

Data Tables

While extensive quantitative kinetic data across all comparable enzymes and oligosaccharides were not consistently available across the search results to construct comprehensive interactive tables, the following findings illustrate comparative enzymatic activities:

Table 9.1: Relative Metabolism of Oligosaccharides by Lactobacillus reuteri

OligosaccharideApproximate Metabolism after 24 hours
Isomaltose80-90%
Isomaltotriose~50%
Panose~50%

Source: Based on findings in Search Result oup.com. Note: These are approximate values based on graphical data and descriptive text.

Table 9.2: Substrate Specificity of Rabbit Muscle Acid Alpha-Glucosidase

SubstrateKm (mM)
Maltose3.7 (extrapolated) nih.gov
Maltotriose1.8 nih.gov
Panose20 nih.gov
p-nitrophenyl alpha-maltoside1.2 nih.gov
Glycogen8.3 (with 2mM Na+) nih.gov

Source: Based on findings in Search Result nih.gov.

These tables provide a snapshot of the comparative metabolism and enzymatic activity, highlighting the differential interactions of this compound with biological systems and enzymes compared to other isomaltooligosaccharides and substrates.

Future Research Directions and Methodological Advances

Elucidation of Novel Biosynthetic Pathways and Enzyme Discovery

Current understanding of D-Panose biosynthesis primarily revolves around enzymatic processes, particularly the action of pullulanases and amylosucrases on substrates like pullulan or sucrose (B13894) and maltose (B56501) nih.govresearchgate.netfrontiersin.orgresearchgate.net. Pullulan hydrolase type I (EC 3.2.1.135) and neopullulanases (NPases) are known to produce panose (B1197878) from pullulan hydrolysis nih.govmdpi.com. Pullulan hydrolase type III also yields panose, along with maltose and maltotriose (B133400), from pullulan frontiersin.orgnih.gov. Dextransucrase (EC 2.4.1.5) can synthesize panose from sucrose and maltose through a transglucosylation reaction researchgate.net.

Despite these known pathways, the exploration of novel biosynthetic routes and the discovery of new enzymes with enhanced activity, specificity, or efficiency for this compound production remain critical research areas. Identifying enzymes from diverse microbial sources or through directed evolution could lead to more efficient and cost-effective production methods. For instance, a cold-active neopullulanase, Amy117 from B. pseudofirmus 703, has been identified as a high-efficiency panose-producing enzyme, yielding 72.7 mg/mL panose with a 91% conversion yield from pullulan nih.govmdpi.com. Research into the structural and biochemical properties of such novel enzymes is crucial for understanding their catalytic mechanisms and for future engineering efforts.

Furthermore, investigating the complete biosynthetic pathways in organisms that naturally produce this compound could reveal novel genes and enzymes involved in its synthesis, potentially leading to the development of new microbial cell factories for this compound production.

Development of High-Throughput Screening Methods for Enzyme and Strain Engineering

The optimization of this compound production through enzyme and strain engineering necessitates the development of efficient high-throughput screening (HTS) methods. Traditional screening methods can be time-consuming and labor-intensive, limiting the number of variants or strains that can be evaluated.

HTS methods would enable the rapid identification of enzyme variants with improved catalytic efficiency, altered substrate specificity, or enhanced stability under industrial conditions. Similarly, HTS can facilitate the screening of large libraries of microbial strains, both natural isolates and engineered strains, to identify those with high this compound production titers or improved utilization of cost-effective substrates.

Research in this area could focus on developing miniaturized assay formats, biosensors, or automated systems that can quickly and accurately quantify this compound production or enzyme activity in a large number of samples. The application of techniques like fluorescence-activated cell sorting (FACS) or droplet-based microfluidics could enable the screening of single cells or micro-compartments, significantly increasing screening throughput. nih.gov describes the screening of semi-rational libraries of amylosucrase mutants for altered product specificity, demonstrating the application of screening in enzyme engineering for panose production.

Integration of Multi-Omics Data in this compound Research (e.g., transcriptomics, metabolomics in microbial systems)

The integration of multi-omics data, including transcriptomics, metabolomics, and potentially proteomics, offers a powerful approach to gain a holistic understanding of the biological systems involved in this compound production or metabolism in microbial systems mdpi.comfrontiersin.orggenome.govnih.gov.

Transcriptomics can provide insights into the gene expression profiles of microorganisms under different conditions, revealing genes that are upregulated or downregulated during this compound synthesis or utilization. Metabolomics allows for the comprehensive analysis of intracellular and extracellular metabolites, providing a snapshot of the metabolic state of the organism and identifying potential bottlenecks or accumulation points in the this compound pathway mdpi.comnih.govmdpi.com. Proteomics can complement these studies by identifying and quantifying the enzymes and proteins involved in this compound metabolism.

Integrating these data sets through bioinformatics and systems biology approaches can help to construct comprehensive models of this compound biosynthesis and metabolism. mdpi.com highlights the use of integrated transcriptomics and metabolomics to study metabolic changes in maize under heat stress, where this compound levels were affected. nih.gov also discusses integrated metabolomic and transcriptomic analysis in tea leaves. Such integrated approaches can reveal complex regulatory networks, identify key enzymes or transporters, and guide rational metabolic engineering strategies for improved this compound production researchgate.netscispace.com.

Sustainable Production Strategies and Biorefinery Concepts for this compound

This involves exploring the use of renewable and cost-effective feedstocks, such as agricultural residues or industrial by-products, as substrates for enzymatic or microbial this compound production researchgate.netnih.gov. Utilizing waste streams aligns with the principles of a circular economy and can significantly reduce production costs and environmental impact triditive.comunep.orgresearchgate.net.

Q & A

Q. What are the foundational structural characteristics of D-Panose, and how do they influence its biochemical reactivity?

To determine structural properties, employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . Control experimental parameters such as solvent polarity and temperature to avoid artifacts. Compare results with computational models (e.g., density functional theory) to validate stereochemical configurations .

Table 1: Key Analytical Techniques for Structural Elucidation

TechniqueApplicationConsiderations
NMRStereochemical analysisSolvent deuterization, relaxation times
X-ray Crystallography3D structure determinationCrystal quality, resolution limits
Mass SpectrometryMolecular weight verificationIonization method (e.g., ESI vs. MALDI)

Q. What methodologies ensure high-purity synthesis of this compound for experimental reproducibility?

Optimize purification using column chromatography (e.g., silica gel or HPLC) with mobile phases tailored to this compound’s polarity. Validate purity via HPLC-ELSD (evaporative light scattering detection) and calibrate against certified reference materials. Document solvent gradients and retention times to standardize protocols .

Q. How can researchers reliably identify and quantify this compound in complex matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to mitigate matrix effects. For quantification, establish a calibration curve with ≥5 data points and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. What experimental design principles minimize confounding variables in studies on this compound’s enzymatic interactions?

Adopt a PICOT framework (Population: enzyme models; Intervention: this compound concentration; Comparison: substrate analogs; Outcome: kinetic parameters; Time: reaction duration). Use factorial designs to test interactions between variables (e.g., pH, temperature) and apply ANOVA for multi-group comparisons .

Q. How should discrepancies in reported thermodynamic properties of this compound be resolved?

Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-regression to assess heterogeneity sources (e.g., calorimetry vs. spectrophotometry). Perform sensitivity analyses to exclude outlier studies and validate methods via inter-laboratory reproducibility trials .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

Design accelerated stability studies under varied conditions (pH, humidity, light). Use Arrhenius modeling to predict degradation kinetics. For real-time stability, employ lyophilization and inert atmosphere storage, validated via periodic HPLC assays .

Q. How can cross-disciplinary studies leverage this compound’s properties for novel applications (e.g., glycobiology or drug delivery)?

Apply scoping review methodologies to map existing evidence and identify research gaps. Use in silico docking simulations to predict interactions with biological targets, followed by in vitro validation using SPR (surface plasmon resonance) for binding affinity measurements .

Methodological Considerations for Data Analysis

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between datasets and Cohen’s kappa for categorical consistency. Reconcile discrepancies by re-examining instrument calibration logs and sample preparation protocols .
  • Meta-Analysis : Combine effect sizes via random-effects models (DerSimonian-Laird method) and assess publication bias using funnel plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.